Cas no 77036-51-2 (MAN-8-D1 D3 GLYCAN)

MAN-8-D1 D3 GLYCAN structure
MAN-8-D1 D3 GLYCAN structure
Product Name:MAN-8-D1 D3 GLYCAN
CAS-Nr.:77036-51-2
MF:C64H108N2O51
MW:1721.52514648438
CID:548751
Update Time:2023-03-29

MAN-8-D1 D3 GLYCAN Chemische und physikalische Eigenschaften

Namen und Kennungen

    • MAN-8 N-GLYCAN
    • MAN8B GLYCAN
    • Man-8D1D3
    • Oligomannose-8D1D3 (Man-8D1D3)
    • 2)-O-a-D-mannopyranosyl-(1&reg
    • 3)]-a-D-mannopyranosyl-(1&reg
    • 4)-2-(acetylamino)-2-deoxy-
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • 6)]-O-b-D-mannopyranosyl-(1&reg
    • O-alpha-D-Mannopyranosyl-(1→3)-O-[O-alpha-D-mannopyranosyl-(1→2)-alpha-D-mannopyranosyl-(1→6)]-O-alpha-D-mannopyranosyl-(1→6)-O-[O-alpha-D-mannopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→2)-alpha-D-mannopyranosyl-(1→3)]-O-beta-D-mannopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose
    • MAN-8-D1 D3 GLYCAN
    • Oligomannose-8 glycan (Man-8)
    • Man8(GlcNAc)2
    • Mannooctaose-di-(N-acetyl-D-glucosamine) D1,D3
    • Oligomannose-8 glycan
    • O-alpha-D-Mannopyranosyl-(1-3)-O-[O-alpha-D-mannopyranosyl-(1-2)-alpha-D-mannopyranosyl-(1-6)]-O-alpha-D-mannopyranosyl-(1-6)-O-[O-alpha-D-mannopyranosyl-(1-2)-O-alpha-D-mannopyranosyl-(1-2)-alpha-D-mannopyranosyl-(1-3)]-O-beta-D-mannopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-D-glucose
    • HGSOQKCWGQFQOP-AHPARYEDSA-N
    • Inchi: 1S/C64H108N2O51/c1-14(76)65-16(3-67)28(79)49(17(78)4-68)111-56-27(66-15(2)77)37(88)50(24(11-75)108-56)112-61-48(99)52(114-63-55(43(94)34(85)22(9-73)106-63)117-64-54(42(93)33(84)23(10-74)107-64)116-60-46(97)40(91)31(82)20(7-71)104-60)36(87)26(110-61)12-100-57-47(98)51(113-58-44(95)38(89)29(80)18(5-69)102-58)35(86)25(109-57)13-101-62-53(41(92)32(83)21(8-72)105-62)115-59-45(96)39(90)30(81)19(6-70)103-59/h3,16-64,68-75,78-99H,4-13H2,1-2H3,(H,65,76)(H,66,77)/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61-,62-,63+,64+/m0/s1
    • InChI-Schlüssel: HGSOQKCWGQFQOP-AHPARYEDSA-N
    • Lächelt: O([C@H]1[C@@H]([C@@H](CO[C@H]2O[C@H](CO[C@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]3O[C@]3([H])[C@H]([C@@H](O)[C@H](O)[C@@H](CO)O3)O)[C@@H](O)[C@H](O[C@]3([H])[C@H]([C@@H](O)[C@H](O)[C@@H](CO)O3)O)[C@@H]2O)O[C@@H](O[C@@]2([H])[C@@H]([C@@H](NC(=O)C)[C@H](O[C@]([H])([C@H](O)CO)[C@H](O)[C@H](C=O)NC(=O)C)O[C@@H]2CO)O)[C@H]1O)O)[C@@]1([H])O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O[C@@]1([H])O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O[C@]1([H])[C@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 32
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 53
  • Schwere Atomanzahl: 117
  • Anzahl drehbarer Bindungen: 36

Experimentelle Eigenschaften

  • Dichte: 1.82±0.1 g/cm3 (20 ºC 760 Torr),
Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.